2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with 2-fluorophenol under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and trifluoromethoxy groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Fluoro-4-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both fluorine and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOYYCGWGQPVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684518 |
Source
|
Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261797-30-1 |
Source
|
Record name | 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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